- Two-step synthesis of novel, bioactive derivatives of the ubiquitous cofactor nicotinamide adenine dinucleotide (NAD)Journal of Medicinal Chemistry, 2011, 54(10), 3492-3499,
Cas no 23567-97-7 (Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo-)

23567-97-7 structure
Product name:Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo-
Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo- Chemical and Physical Properties
Names and Identifiers
-
- Adenosine5'-(tetrahydrogen triphosphate), 8-bromo-
- [[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 8-Bromoadenosine 5'-triphosphate
- 8-bromoadenosine triphosphate
- 8-Bromo-ATP
- 8-Bromoadenosine triphosphate
- 8- Bromoadenosine 5'-triphosphate
- 8-Bromo-ATP
- 8-Bromoadenosine 5'-(tetrahydrogen triphosphate)
- Adenosine, 8-bromo-, 5'-(tetrahydrogen triphosphate) (8CI)
- Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo-
- 23567-97-7
- DTXSID20178194
- 8-Bromoadenosine 5'-(tetrahydrogen triphosphate)
- [[(2R, 3S, 4R, 5R)-5-(2-amino-8-bromopurin-9-yl)-3, 4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
-
- Inchi: InChI=1S/C10H15BrN5O13P3/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,17-18H,2H2,(H,22,23)(H,24,25)(H2,12,13,15)(H2,19,20,21)
- InChI Key: MLZIRTYVMLUIKK-UHFFFAOYSA-N
- SMILES: NC1N=CC2=C(N(C3OC(COP(OP(OP(=O)(O)O)(O)=O)(O)=O)C(O)C3O)C(=N2)Br)N=1
Computed Properties
- Exact Mass: 584.90600
- Monoisotopic Mass: 584.90626g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 836
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 279Ų
- XLogP3: -4.7
Experimental Properties
- PSA: 308.56000
- LogP: -0.28530
Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo- Production Method
Production Method 1
Reaction Conditions
1.1R:Br2, S:H2O, 28 h, rt, pH 4.0
1.2R:Na2S2O3, S:H2O
1.3R:NaOH, S:H2O, pH 7
2.1R:Proton sponge, R:POCl3, S:(EtO)3P=O
2.2S:H2O
1.2R:Na2S2O3, S:H2O
1.3R:NaOH, S:H2O, pH 7
2.1R:Proton sponge, R:POCl3, S:(EtO)3P=O
2.2S:H2O
Reference
Production Method 2
Reaction Conditions
1.1R:Br2, R:AcONa, S:H2O, 1.5 h, 37°C, pH 3.8
1.2R:NH4OH, neutralized
1.2R:NH4OH, neutralized
Reference
- Novel fluorescent labelled affinity probes for diadenosine-5',5'''-P1,P4-tetraphosphate (Ap4A)-binding studiesBioorganic & Medicinal Chemistry Letters, 2006, 16(4), 943-948,
Production Method 3
Reaction Conditions
1.1R:Br2, S:H2O, 4 h, rt, pH 4
Reference
- Agonist trapped in ATP-binding sites of the P2X2 receptorProceedings of the National Academy of Sciences of the United States of America, 2011, 9066-9071, S9066/1-S9066/7,
Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo- Raw materials
Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo- Preparation Products
Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo- Related Literature
-
Alice Collier,Gerd Wagner Org. Biomol. Chem. 2006 4 4526
-
Georgii V. Sidorov,Nikolai F. Myasoedov Russ. Chem. Rev. 1999 68 229
23567-97-7 (Adenosine 5'-(tetrahydrogen triphosphate), 8-bromo-) Related Products
- 877649-33-7(N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide)
- 6131-05-1(4,6-Decadiyne,2,2,3,3,8,8,9,9-octamethyl-)
- 2680711-93-5(tert-butyl N-(but-3-yn-2-yl)-N-butylcarbamate)
- 922554-36-7(2-({5-oxo-4H,5H,6H,7H,8H,9H-1,2,4triazolo4,3-aquinazolin-1-yl}sulfanyl)acetic acid)
- 2229009-13-4(1-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine)
- 2228182-09-8(3-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4-difluorobutanoic acid)
- 2639443-51-7(4-chloro-6H,7H-1,4dioxino2,3-dpyrimidine)
- 1805297-56-6(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid)
- 2227908-28-1(rac-(3R,4S)-4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol)
- 2171267-36-8(2-(2S)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
